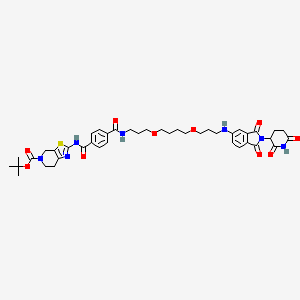

PROTAC Aster-A degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H51N7O10S |

|---|---|

Molecular Weight |

846.0 g/mol |

IUPAC Name |

tert-butyl 2-[[4-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]propoxy]butoxy]propylcarbamoyl]benzoyl]amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |

InChI |

InChI=1S/C42H51N7O10S/c1-42(2,3)59-41(56)48-19-16-31-33(25-48)60-40(45-31)47-36(52)27-10-8-26(9-11-27)35(51)44-18-7-23-58-21-5-4-20-57-22-6-17-43-28-12-13-29-30(24-28)39(55)49(38(29)54)32-14-15-34(50)46-37(32)53/h8-13,24,32,43H,4-7,14-23,25H2,1-3H3,(H,44,51)(H,45,47,52)(H,46,50,53) |

InChI Key |

SBZKPBAZELGQJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)NCCCOCCCCOCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to PROTAC Aster-A Degrader-1 (NGF3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC Aster-A degrader-1, also identified as compound NGF3, is a pioneering research molecule designed to induce the targeted degradation of the sterol transport protein Aster-A. As a Proteolysis-Targeting Chimera (PROTAC), it represents a novel chemical biology tool to probe the functions of Aster-A and a potential starting point for therapeutic development. This bifunctional molecule is comprised of a ligand that binds to Aster-A, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate the Aster-A protein.[1] Notably, due to the inherent fluorescent properties of its pomalidomide-based E3 ligase ligand, this compound can also serve as a fluorescent probe to monitor cellular uptake and localization.

Core Components and Mechanism of Action

This compound is a heterobifunctional molecule with three key components:

-

Aster-A Ligand: A moiety that specifically binds to the sterol transport protein Aster-A.

-

E3 Ligase Ligand: A pomalidomide-based warhead that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

Linker: A chemical linker that connects the Aster-A ligand and the E3 ligase ligand, optimizing the formation of a stable ternary complex.

The mechanism of action follows the classical PROTAC pathway. Upon entering the cell, this compound simultaneously binds to an Aster-A protein and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate Aster-A. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged Aster-A protein.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound (NGF3) based on available research.

| Parameter | Value | Description |

| DC50 | Data not available in search results | The concentration of the degrader required to induce 50% degradation of the target protein. |

| Dmax | Data not available in search results | The maximum percentage of target protein degradation achievable with the degrader. |

| Binding Affinity (to Aster-A) | Data not available in search results | The equilibrium dissociation constant (Kd) indicating the strength of binding to Aster-A. |

| Binding Affinity (to CRBN) | Data not available in search results | The equilibrium dissociation constant (Kd) indicating the strength of binding to the E3 ligase. |

| Molecular Formula | C42H51N7O10S | The chemical formula of the compound.[1] |

| Molecular Weight | 845.96 g/mol | The mass of one mole of the compound.[1] |

Signaling Pathway and Experimental Workflows

Aster-A Signaling Pathway in Cholesterol Transport

Aster-A is a key protein in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER). This process is crucial for maintaining cholesterol homeostasis within the cell. The degradation of Aster-A by this compound is expected to disrupt this pathway.

Caption: Mechanism of Aster-A degradation by this compound.

General Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC like Aster-A degrader-1 typically follows a multi-step experimental workflow to characterize its synthesis, binding, cellular activity, and specificity.

Caption: A typical workflow for the characterization of a novel PROTAC.

Experimental Protocols

Synthesis of Pomalidomide-Based PROTACs (General Protocol)

The synthesis of this compound involves the conjugation of an Aster-A binding moiety to a pomalidomide (B1683931) derivative via a suitable linker. While the exact synthesis of the Aster-A ligand is specific to that molecule, a general protocol for conjugating a functionalized linker to pomalidomide is as follows. This example utilizes a "click chemistry" approach with a pomalidomide-azide derivative.

Materials:

-

Alkyne-modified Aster-A ligand with a linker

-

Pomalidomide-C5-azide

-

Copper(II) sulfate (B86663) pentahydrate

-

Sodium ascorbate (B8700270)

-

tert-Butanol (t-BuOH) and water or Dimethylformamide (DMF)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

In a reaction vial, dissolve the alkyne-modified Aster-A ligand (1.0 equivalent) and pomalidomide-C5-azide (1.05 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water or DMF).

-

Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the progress of the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purify the crude product by preparative HPLC to obtain the final this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Western Blot for Aster-A Degradation

This protocol is used to quantify the extent of Aster-A protein degradation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Aster-A

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Aster-A overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

-

Analysis: Quantify the band intensities for Aster-A and the loading control. Normalize the Aster-A signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Fluorescence Microscopy for Cellular Uptake

This protocol can be used to visualize the cellular uptake of the fluorescent this compound.

Materials:

-

Cells plated on glass-bottom dishes or coverslips

-

This compound

-

Live-cell imaging medium

-

Hoechst 33342 or DAPI (for nuclear staining, optional)

-

Confocal or high-content imaging microscope with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Plate cells on imaging-compatible dishes and allow them to adhere.

-

Staining and Treatment:

-

Wash the cells with pre-warmed live-cell imaging medium.

-

Add the desired concentration of this compound to the cells.

-

If desired, add a nuclear stain like Hoechst 33342.

-

Incubate for the desired time period.

-

-

Imaging:

-

Place the dish on the microscope stage within the environmental chamber.

-

Acquire images using the appropriate filter sets for the PROTAC's intrinsic fluorescence (e.g., excitation/emission maxima similar to pomalidomide) and any other stains used.

-

Capture images at different time points to observe the dynamics of cellular uptake and localization.

-

-

Image Analysis: Use image analysis software to quantify the fluorescence intensity within the cells over time.

Conclusion

This compound (NGF3) is a valuable tool for studying the biology of Aster-A-mediated cholesterol transport. Its dual functionality as both a targeted protein degrader and a fluorescent probe makes it particularly useful for cellular studies. The protocols outlined in this guide provide a framework for the synthesis, characterization, and cellular evaluation of this and other similar PROTAC molecules. Further research to determine the precise degradation kinetics and phenotypic consequences of Aster-A knockdown will be crucial in validating its potential as a therapeutic lead.

References

A Technical Guide to the Cellular Regulation and Turnover of ASTER-A

Disclaimer: The term "Aster-A protein degradation pathway" does not refer to a specific, recognized signaling cascade in current scientific literature. ASTER-A (Asteroid homolog A), like most cellular proteins, is degraded through general cellular protein quality control and turnover mechanisms. This guide provides an in-depth overview of the known functions of ASTER-A and the primary cellular pathways responsible for its eventual degradation, namely the Ubiquitin-Proteasome System and Autophagy.

Introduction to ASTER-A: Function and Regulation

ASTER-A (also known as GRAMD1B) is a key protein in non-vesicular cholesterol transport. It is an endoplasmic reticulum (ER) resident protein that plays a crucial role in transferring cholesterol from the plasma membrane (PM) to the ER. This function is vital for maintaining cellular cholesterol homeostasis. The ASTER-A protein contains a GRAM domain, which is responsible for binding to phosphatidylserine (B164497) at the PM, and a StART-like domain that binds and transports cholesterol. The regulation of ASTER-A expression and activity is linked to the cellular cholesterol status, often involving transcription factors like SREBP-2. While a specific degradation pathway is not named, its turnover is essential for modulating the rate of cholesterol transport and preventing ER stress due to cholesterol overload.

General Pathways for Protein Degradation

The degradation of cellular proteins like ASTER-A is primarily handled by two major systems: the Ubiquitin-Proteasome System (UPS) for most short-lived and misfolded proteins, and autophagy for long-lived proteins, protein aggregates, and organelles.

The Ubiquitin-Proteasome System (UPS)

The UPS involves the covalent attachment of a chain of ubiquitin molecules to a target protein, marking it for recognition and degradation by the 26S proteasome. This process is carried out by a three-enzyme cascade:

-

E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.

The repeated action of this cascade results in a polyubiquitin (B1169507) chain, which serves as a degradation signal for the proteasome.

Autophagy

Autophagy is a catabolic process involving the sequestration of cytoplasmic components, including proteins and organelles, within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the enclosed material is degraded by lysosomal hydrolases. While typically associated with the degradation of large aggregates and organelles, autophagy can also be selective for specific proteins through receptor-mediated pathways.

Quantitative Data on Protein Turnover

While specific high-throughput data on ASTER-A degradation rates are not widely published, the table below illustrates typical quantitative data obtained in protein turnover studies. These values are representative for a moderately stable ER-associated protein.

| Parameter | Representative Value | Method of Measurement |

| Protein Half-Life (t½) | 4 - 8 hours | Cycloheximide (B1669411) Chase Assay |

| Ubiquitination Level | 1.5 - 3 fold increase upon proteasome inhibition | Immunoprecipitation followed by Western Blot |

| Cellular Abundance | ~50,000 molecules/cell | Quantitative Mass Spectrometry |

| Transcriptional Response to Cholesterol Depletion | 5 - 10 fold increase | qPCR |

Experimental Protocols

Studying the degradation of a specific protein like ASTER-A involves a series of standard molecular biology techniques.

Protocol: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life

This method measures the rate of protein degradation by inhibiting new protein synthesis and observing the disappearance of the existing protein pool over time.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293T, Huh7) and grow to 70-80% confluency.

-

Treatment: Treat cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to block translation.

-

Time Course: Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours).

-

Protein Analysis:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Perform a Western Blot using a primary antibody specific for ASTER-A and a loading control (e.g., GAPDH, β-actin).

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the ASTER-A band intensity at each time point to the loading control.

-

Plot the normalized ASTER-A intensity versus time. The time point at which the intensity is reduced by 50% is the half-life (t½).

-

Protocol: In Vivo Ubiquitination Assay

This assay is used to determine if a protein of interest is ubiquitinated in cells.

Methodology:

-

Transfection: Co-transfect cells with plasmids expressing HA-tagged ubiquitin and FLAG-tagged ASTER-A.

-

Proteasome Inhibition: Treat a subset of cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 4-6 hours before harvesting to allow polyubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently linked ubiquitin is detected.

-

Immunoprecipitation (IP):

-

Dilute the lysate with a non-denaturing buffer.

-

Incubate the lysate with anti-FLAG antibody-conjugated beads to pull down FLAG-ASTER-A.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Western Blot:

-

Elute the bound proteins from the beads.

-

Perform a Western Blot on the eluate using an anti-HA antibody to detect ubiquitinated ASTER-A. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.

-

ASTER-A in Cellular Cholesterol Transport

To understand the context in which ASTER-A turnover is regulated, it is crucial to visualize its primary function. ASTER-A acts as a cholesterol bridge between the plasma membrane and the endoplasmic reticulum.

In-Depth Technical Guide: PROTAC Aster-A Degrader-1 (Compound NGF3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC Aster-A degrader-1, also known as compound NGF3. It details its chemical structure, mechanism of action, and the experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology and drug discovery, particularly those focused on targeted protein degradation.

Core Concepts: Introduction to this compound (NGF3)

This compound (NGF3) is a heterobifunctional molecule designed to induce the targeted degradation of the sterol transport protein Aster-A. As a Proteolysis Targeting Chimera (PROTAC), NGF3 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It achieves this by simultaneously binding to both the target protein (Aster-A) and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of Aster-A by the proteasome.

NGF3 is synthesized from the known Aster-A inhibitor, autogramin-2, which serves as the warhead for binding to the target protein. This is connected via a linker to pomalidomide (B1683931), a derivative of thalidomide (B1683933) that recruits the Cereblon (CRBN) E3 ligase. A notable feature of NGF3 is its intrinsic fluorescence, a property conferred by the pomalidomide moiety, which allows it to be used as a fluorescent probe to study its interaction with Aster-A.[1][2]

Chemical Structure

The chemical structure of this compound (NGF3) is composed of three key components: the Aster-A binding moiety derived from autogramin-2, a flexible linker, and the E3 ligase (Cereblon) recruiting ligand, pomalidomide.

Molecular Formula: C₄₂H₅₁N₇O₁₀S

Molecular Weight: 845.96 g/mol

(Detailed chemical structure diagram would be presented here if available in the source documents.)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (NGF3) based on the findings from He et al., 2024.

Table 1: Degradation Efficacy of NGF3

| Parameter | Value | Cell Line |

| DC₅₀ (Aster-A) | ~10 µM | HEK293T |

Table 2: Binding Affinities of NGF3

| Parameter | Value (K_d) | Method |

| Binding to Aster-A | (Data not available in search results) | - |

| Binding to Cereblon (CRBN) | (Data not available in search results) | - |

Mechanism of Action and Experimental Workflow

The mechanism of action of NGF3 and a typical experimental workflow for its evaluation are depicted in the following diagrams.

Signaling Pathway: Mechanism of NGF3-mediated Aster-A Degradation

References

The Role of Aster-A in Nonvesicular Sterol Transport: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transport of cholesterol between the plasma membrane (PM) and the endoplasmic reticulum (ER) is a critical process for maintaining cellular sterol homeostasis. While vesicular transport pathways are well-documented, nonvesicular transport mechanisms are emerging as key players in rapid lipid mobilization. This guide provides an in-depth examination of Aster-A (also known as GRAMD1A), an ER-resident protein that facilitates the nonvesicular transport of cholesterol from the PM to the ER. We will explore its molecular architecture, mechanism of action, and its role in the broader context of cellular cholesterol regulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Molecular Architecture of Aster-A

Aster-A is an integral ER protein characterized by a specific tripartite structure.[1] This architecture is fundamental to its function as a lipid transporter that bridges the ER and the plasma membrane. The protein consists of three key functional domains:

-

N-Terminal GRAM Domain: This domain is responsible for sensing cholesterol levels at the plasma membrane and targeting the protein to PM-ER contact sites. It specifically binds to phosphatidylserine (B164497) (PS), a lipid that becomes more accessible on the inner leaflet of the PM when cholesterol accumulates.[2][3]

-

Central ASTER Domain: This domain, which is structurally similar to a StART (steroidogenic acute regulatory) domain, contains a hydrophobic pocket that binds a single cholesterol molecule.[1][2] This is the core lipid-binding and transfer module of the protein.

-

C-Terminal Transmembrane Helix: A single transmembrane helix anchors the protein to the endoplasmic reticulum membrane, positioning it to receive cholesterol from the PM.[2][4]

Caption: Domain organization of the Aster-A protein anchored in the ER membrane.

Mechanism of Aster-A-Mediated Cholesterol Transport

Aster-A operates at membrane contact sites to facilitate the directional flow of cholesterol from the PM to the ER. This process is triggered by an excess of "accessible" cholesterol in the plasma membrane and can be described in a multi-step signaling and transport pathway.[3][5]

-

Cholesterol Sensing: An increase in the accessible cholesterol pool within the inner leaflet of the plasma membrane leads to the increased exposure of phosphatidylserine (PS).[3][6] The ATP Binding Cassette Transporter A1 (ABCA1) can counteract this by flopping cholesterol to the outer leaflet, thus maintaining low inner leaflet cholesterol and suppressing Aster-A recruitment under basal conditions.[6]

-

Recruitment to PM-ER Contact Sites: The GRAM domain of Aster-A detects the exposed PS and binds to it, recruiting the Aster-A protein to the PM-ER contact site.[1][2]

-

Cholesterol Capture and Transfer: Once positioned at the contact site, the ASTER domain captures a cholesterol molecule from the plasma membrane.

-

Transport to ER: The ASTER domain then transfers the cholesterol molecule to the endoplasmic reticulum membrane.[2] This nonvesicular pathway is rapid and efficient.

-

Downstream Signaling: The delivery of cholesterol to the ER has significant regulatory consequences. The increased ER cholesterol is sensed by the SREBP (Sterol Regulatory Element-Binding Protein) machinery, leading to the suppression of cholesterol synthesis.[3][5] The excess cholesterol can also be esterified by the enzyme ACAT (Acyl-CoA Cholesterol Acyltransferase) for storage in lipid droplets.

This pathway is also crucial for the intracellular trafficking of cholesterol derived from lipoproteins. Following uptake and processing in the endo-lysosomal system by proteins like NPC1, LDL-derived cholesterol moves to the plasma membrane before being transported to the ER by the Aster pathway.[4][7]

Caption: Signaling pathway of Aster-A mediated cholesterol transport from the PM to the ER.

Quantitative Analysis of Aster-A Function

The interaction of Aster-A with sterols and its inhibition by small molecules have been characterized quantitatively. Computational models and in vitro assays have provided insights into binding affinities and inhibitory concentrations.

Table 1: Calculated Binding Affinities of Sterols to Aster-A

Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have been used to determine the binding affinities of various sterols to the ASTER domain. The polarity and the length of the sterol's alkyl chain were identified as critical determinants of ligand affinity.[8][9]

| Ligand | Calculated Binding Free Energy (kcal/mol) | Key Residue Interaction |

| Cholesterol | -22.5 | Favorable hydrophobic interactions |

| 25-hydroxycholesterol | -25.0 | Additional hydrogen bond with Glu444 |

| 20α-hydroxycholesterol | -23.8 | Favorable polar interactions |

| Estradiol | -18.7 | Less optimal fit in hydrophobic pocket |

Data derived from computational modeling studies.[8][9]

Table 2: Inhibition of Aster Protein Function

Small molecules have been identified that inhibit the function of Aster proteins. These are valuable tools for distinguishing between vesicular and nonvesicular transport pathways.[4]

| Inhibitor | Target(s) | Reported IC₅₀ | Notes |

| U18666A | NPC1, Aster-A, Aster-B, Aster-C | ~1 µM (for Asters) | Not selective; also a well-known inhibitor of NPC1.[4] |

| AI-3d (U18666A analog) | Aster-A, Aster-B, Aster-C | ~500 nM | A potent pan-Aster inhibitor that does not block NPC1.[4] |

| AI-1l | Aster-C | ~5 µM | Shows moderate selectivity for Aster-C over Aster-A and -B.[10] |

Experimental Protocols

The study of Aster-A involves a range of biochemical, cell biological, and molecular techniques. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Sterol Binding Assay (NBD-Cholesterol)

This assay measures the direct binding of a fluorescently labeled cholesterol analog to a purified Aster-A ASTER domain.

Objective: To quantify the binding affinity of sterols to the Aster-A protein.

Methodology:

-

Protein Expression and Purification: Express the ASTER domain (e.g., amino acids 334–562 of human Aster-A) as a recombinant protein (e.g., GST-fusion) in E. coli and purify using affinity chromatography.

-

Fluorometric Titration:

-

Prepare a solution of the purified ASTER domain at a fixed concentration (e.g., 1-10 µM) in a suitable buffer (e.g., PBS).

-

Perform serial dilutions of 22-NBD-cholesterol (a fluorescent cholesterol analog).

-

Titrate the protein solution with increasing concentrations of 22-NBD-cholesterol (e.g., 10 nM to 3 µM).[2]

-

After a 30-minute incubation at room temperature in the dark, measure the fluorescence intensity using a fluorometer (Excitation: ~485 nm, Emission: ~535 nm).

-

-

Competition Assay: To test unlabeled sterols, perform the titration in the presence of a fixed high concentration (e.g., 10 µM) of the competitor compound.[2]

-

Data Analysis: Plot the change in fluorescence against the ligand concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Protocol 2: Cell-Based Cholesterol Transport and Esterification Assay

This assay assesses the transport of cholesterol from the PM to the ER by measuring its esterification by ACAT.

Objective: To measure the rate of Aster-A-dependent cholesterol transport in living cells.

Methodology:

-

Cell Culture and Transfection/Knockdown: Culture mammalian cells (e.g., CHO, 3T3-L1) in lipoprotein-deficient serum. If required, transfect with Aster-A expression vectors or treat with specific siRNAs or antisense oligonucleotides (ASOs) to modulate Aster-A expression.[2]

-

Cholesterol Loading: Label cellular cholesterol by incubating cells with [³H]cholesterol for 24-48 hours. To initiate transport, load the plasma membrane with cholesterol using a delivery vehicle like cyclodextrin-cholesterol complexes for a defined period (e.g., 1-4 hours).[2][7]

-

Lipid Extraction: After the loading period, wash the cells with PBS and extract total lipids using a hexane:isopropanol (3:2) solvent mixture.

-

Thin-Layer Chromatography (TLC): Separate the extracted lipids on a silica (B1680970) TLC plate using a nonpolar solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1). Include standards for free cholesterol and cholesteryl esters.

-

Quantification: Visualize the spots (e.g., with iodine vapor), scrape the silica corresponding to the free cholesterol and cholesteryl ester bands, and quantify the radioactivity in each fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of [³H]cholesterol that has been converted to [³H]cholesteryl esters. A decrease in this percentage in Aster-A knockdown cells compared to controls indicates impaired PM-to-ER transport.[7]

Caption: Experimental workflow for a cell-based cholesterol esterification assay.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is used to measure changes in the expression of SREBP target genes as an indirect readout of ER cholesterol content.

Objective: To determine how Aster-A function affects the SREBP signaling pathway.

Methodology:

-

Cell Treatment: Culture and treat cells as described in Protocol 2 (e.g., control vs. Aster-A ASO) and load with cholesterol for various time points.[2]

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene. An increase in SREBP target gene expression in cholesterol-loaded, Aster-A deficient cells indicates a failure to deliver cholesterol to the ER to suppress the SREBP pathway.[5]

Conclusion and Therapeutic Outlook

Aster-A is a pivotal component of the cell's machinery for maintaining cholesterol homeostasis, acting as a direct conduit for nonvesicular sterol transport between the plasma membrane and the ER.[2] Its unique domain architecture enables it to sense cholesterol accumulation at the PM and respond by physically bridging the two membranes to facilitate lipid transfer. This function is critical for regulating the SREBP pathway and for processing cholesterol derived from extracellular lipoproteins like HDL and LDL.[2][4][7]

For drug development professionals, the Aster pathway presents a novel target. The development of selective small-molecule inhibitors of Aster proteins has provided chemical tools to dissect its role from other transport pathways, such as the NPC1-mediated vesicular route.[4] Modulating Aster-A activity could offer therapeutic potential in diseases characterized by dysregulated cholesterol trafficking and metabolism, including certain cardiovascular and metabolic disorders. Further research into the specific functions of different Aster isoforms (A, B, and C) in various tissues will be essential to fully realize this potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Aster proteins facilitate nonvesicular plasma membrane to ER cholesterol transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Aster Proteins Regulate the Accessible Cholesterol Pool in the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABCA1 and cholesterol transfer protein Aster-A promote an asymmetric cholesterol distribution in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Modeling the Sterol-Binding Domain of Aster-A Provides Insight into Its Multiligand Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

E3 Ligase Recruitment by PROTAC Aster-A Degrader-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase by the PROTAC Aster-A degrader-1, also known as NGF3. Developed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, quantitative performance metrics, and detailed experimental protocols for the characterization of this targeted protein degrader. This compound is a heterobifunctional molecule designed to induce the degradation of the sterol transport protein Aster-A, leveraging the cell's ubiquitin-proteasome system.

Core Mechanism of Action

This compound operates by inducing proximity between the target protein, Aster-A, and the E3 ubiquitin ligase Cereblon (CRBN). The degrader is comprised of a ligand that binds to Aster-A, a linker, and a pomalidomide-based ligand that recruits the CRBN E3 ligase. This induced ternary complex formation (Aster-A : Aster-A degrader-1 : CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of Aster-A. The resulting polyubiquitinated Aster-A is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular levels of the protein. Notably, this compound also exhibits fluorescent properties, allowing for its use as a fluorescent probe to monitor Aster-A binding.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (NGF3) as characterized in the primary literature.[1][2]

Table 1: In Vitro Binding Affinity of this compound (NGF3)

| Analyte | Binding Partner | Assay Method | Binding Affinity (Kd) (nM) |

| This compound (NGF3) | Aster-A | Fluorescence Polarization | 180 ± 20 |

Table 2: Cellular Degradation Performance of this compound (NGF3)

| Cell Line | Target Protein | Treatment Time | DC50 | Dmax |

| HEK293T | Overexpressed FLAG-Aster-A | 24 hours | ~1 µM | >75% |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of Aster-A degradation and the general experimental workflow for characterizing this compound.

Caption: this compound-mediated degradation of Aster-A.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination

Objective: To quantify the binding affinity of this compound for the Aster-A protein.

Materials:

-

Purified Aster-A protein

-

This compound (NGF3)

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

384-well, non-binding, black microplates

-

Plate reader equipped with fluorescence polarization optics

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a serial dilution of the purified Aster-A protein in assay buffer.

-

-

Assay Setup:

-

Add a fixed concentration of this compound to each well of the microplate. The concentration should be in the low nanomolar range and optimized for a stable fluorescence signal.

-

Add the serially diluted Aster-A protein to the wells. Include a control with no protein.

-

The final volume in each well should be consistent (e.g., 20 µL).

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore on the PROTAC (in this case, the pomalidomide-derived moiety).

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of Aster-A.

-

Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

-

Western Blot for Cellular Degradation (DC50 and Dmax) Analysis

Objective: To determine the concentration-dependent degradation of Aster-A in cells treated with this compound.

Materials:

-

HEK293T cells

-

Plasmid encoding FLAG-tagged Aster-A

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

This compound (NGF3)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FLAG and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in 6-well plates.

-

Transfect the cells with the FLAG-Aster-A plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the transfected cells with the different concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-FLAG and loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the FLAG-Aster-A band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

-

References

PROTAC Aster-A Degrader-1 as a Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC Aster-A degrader-1, also known as NGF3, is a bifunctional molecule designed to induce the targeted degradation of the sterol transport protein Aster-A.[1] This degrader operates on the principle of Proteolysis Targeting Chimeras (PROTACs), which function by recruiting a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A key feature of this compound is its intrinsic fluorescence, derived from its pomalidomide-based aminophthalimide core, which allows it to serve as a "turn-on" fluorescent probe for monitoring its binding to Aster-A. This dual functionality makes it a valuable tool for studying the biological roles of Aster-A in processes such as cholesterol transport and autophagy, with potential applications in cancer and metabolic disease research.[2]

Core Mechanism of Action

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (Aster-A), a ligand for an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a linker connecting these two moieties.[1][3][4][5] Upon entering the cell, the degrader forms a ternary complex with Aster-A and the E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to Aster-A. The polyubiquitinated Aster-A is then recognized and degraded by the 26S proteasome. The degrader itself is not degraded in this process and can catalytically induce the degradation of multiple Aster-A molecules.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₂H₅₁N₇O₁₀S |

| Molecular Weight | 845.96 g/mol |

| Physical State | Solid |

| Solubility | Soluble in DMSO |

Binding Affinity and Degradation Efficiency

The following table summarizes the in vitro binding affinity (Kd) of this compound (NGF3) and related compounds to the Aster-A protein, as determined by fluorescence polarization. The degradation efficiency (DC₅₀ and Dₘₐₓ) of NGF3 in HeLa cells is also presented.

| Compound | Kd (nM) | DC₅₀ (µM) | Dₘₐₓ (%) |

| NGF3 (this compound) | < 100 | 4.8 | 60 |

| NGF1 | 750 | - | - |

| NGF2 | 149 | - | - |

| NGF4 | < 100 | - | - |

| NGF6 | < 100 | - | - |

| NGF7 | < 100 | - | - |

Kd values were determined by fluorescence polarization. DC₅₀ and Dₘₐₓ values were determined in HeLa cells.

Fluorescence Properties

This compound functions as a "turn-on" fluorescent probe, exhibiting enhanced fluorescence upon binding to Aster-A. This increase in total fluorescence, rather than a shift in the emission maximum, allows for direct monitoring of the probe-protein interaction.

| Parameter | Description |

| Excitation Wavelength | 420 nm |

| Emission Wavelength | 490 nm |

| Fluorescence Change | Increase in total fluorescence intensity upon binding to Aster-A. |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination

This protocol outlines the procedure for measuring the binding affinity of this compound to purified Aster-A protein.

Materials:

-

Purified human Aster-A protein (e.g., expressed in E. coli and purified)

-

This compound (NGF3)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20

-

384-well, low-volume, black, round-bottom plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Add a constant concentration of purified Aster-A protein to each well of the 384-well plate.

-

Add the serially diluted this compound to the wells containing the protein.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using the plate reader with an excitation wavelength of 420 nm and an emission wavelength of 490 nm.

-

Plot the change in fluorescence polarization as a function of the degrader concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

Cell Culture and Treatment for Degradation Studies

This protocol describes the maintenance and treatment of cell lines for assessing the degradation of Aster-A.

Materials:

-

HeLa, A549, or MCF7 cells

-

Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

Procedure:

-

Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the degrader or a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24 hours).

Western Blotting for Aster-A Degradation Analysis

This protocol details the detection of Aster-A protein levels in cell lysates following treatment with this compound.

Materials:

-

Treated cells from the previous protocol

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies: Rabbit anti-Aster-A and Mouse anti-GAPDH (or other loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the Aster-A signal to the loading control to determine the percentage of degradation. Plot the percentage of remaining Aster-A against the degrader concentration to calculate the DC₅₀ and Dₘₐₓ.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action.

Experimental Workflow for Degradation Analysis

References

Cellular Targets of PROTAC Aster-A Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC Aster-A degrader-1, also known as compound NGF3, is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the sterol transport protein Aster-A. By hijacking the cell's natural protein disposal machinery, this molecule offers a powerful tool for studying the roles of Aster-A in cellular processes, particularly lipid metabolism. This technical guide provides a comprehensive overview of the known cellular targets of Aster-A degrader-1, detailed experimental protocols for its characterization, and a summary of the currently available data.

Introduction to this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the sterol transport protein Aster-A, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2][3][4][5][6][7] This design facilitates the formation of a ternary complex between Aster-A and an E3 ligase, leading to the ubiquitination of Aster-A and its subsequent degradation by the proteasome.[8] This targeted protein degradation approach provides a powerful method to study the functional consequences of Aster-A depletion in various cellular models. The molecule has also been noted for its utility as a fluorescence probe.[1][2][3][4][5][6][7]

Mechanism of Action

The mechanism of action for this compound follows the canonical pathway for PROTAC-mediated protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

PROTAC Aster-A Degrader-1: A Technical Guide to Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of PROTAC Aster-A degrader-1, also known as NGF3, a novel degrader of the sterol transport protein Aster-A.[1][2] Aster-A is a key protein involved in non-vesicular cholesterol transport, and its targeted degradation presents a promising strategy for studying and potentially treating disorders related to cholesterol homeostasis.[3][4][5]

This document details the binding affinity and selectivity of Aster-A degrader-1, providing a comprehensive summary of the available quantitative data. Furthermore, it outlines the detailed experimental protocols for the key assays cited, offering a practical resource for researchers in the field of targeted protein degradation.

Binding Affinity of Aster-A PROTACs

The development of Aster-A degrader-1 (NGF3) was part of a broader study that synthesized and evaluated a series of ten PROTACs based on the known Aster-A inhibitor, autogramin-2.[1][2] The primary method used to determine the binary binding affinity of these PROTACs to the Aster-A protein was a Fluorescence Polarization (FP) assay. This technique measures the change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein, allowing for the determination of the dissociation constant (Kd).

The following table summarizes the binary binding affinities of the synthesized PROTACs for Aster-A.

| Compound Name | Linker Composition | E3 Ligase Ligand | Kd (nM) for Aster-A |

| NGF1 | PEG3 | Pomalidomide | 25 ± 5 |

| NGF2 | PEG4 | Pomalidomide | 28 ± 8 |

| NGF3 (Aster-A degrader-1) | PEG5 | Pomalidomide | 33 ± 7 |

| NGF4 | PEG6 | Pomalidomide | 42 ± 10 |

| NGF5 | Alkyl C6 | Pomalidomide | 38 ± 9 |

| NGV1 | PEG3 | VHL ligand | 45 ± 12 |

| NGV2 | PEG4 | VHL ligand | 51 ± 15 |

| NGV3 | PEG5 | VHL ligand | 62 ± 18 |

| NGV4 | PEG6 | VHL ligand | 75 ± 20 |

| NGV5 | Alkyl C6 | VHL ligand | 68 ± 17 |

Data extracted from the primary literature. The study highlighted that most of the synthesized PROTACs maintained excellent binary affinity for Aster-A.[1][2]

Selectivity Profile

While the primary publication focuses on the degradation of Aster-A, comprehensive selectivity data against other sterol transport proteins like Aster-B and Aster-C for this compound has not been extensively published in the initial findings. The development of selective inhibitors and degraders for the Aster protein family is an active area of research to dissect the specific roles of each family member in cholesterol transport.[3][6] Further studies are required to fully characterize the selectivity profile of Aster-A degrader-1.

Mechanism of Action and Experimental Workflows

The mechanism of action of a PROTAC, such as Aster-A degrader-1, involves the formation of a ternary complex between the target protein (Aster-A), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The following diagram illustrates a typical workflow for evaluating the binding affinity and degradation efficacy of a novel PROTAC.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol is a generalized procedure based on the methodology typically employed for determining the binding affinity of PROTACs to their target proteins.

1. Materials and Reagents:

-

Purified Aster-A protein

-

Fluorescently labeled tracer ligand for Aster-A

-

Synthesized PROTAC compounds (e.g., Aster-A degrader-1)

-

Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)

-

384-well, low-volume, black, round-bottom assay plates

-

Plate reader capable of measuring fluorescence polarization

2. Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the PROTAC compounds in the assay buffer.

-

Prepare a solution of the fluorescent tracer at a constant concentration (typically at or below its Kd for the target protein).

-

Prepare a solution of the purified Aster-A protein at a concentration that gives an adequate assay window.

-

-

Assay Setup:

-

Add a small volume (e.g., 5 µL) of the serially diluted PROTAC compounds or vehicle control (e.g., DMSO) to the wells of the 384-well plate.

-

Add an equal volume (e.g., 5 µL) of the fluorescent tracer solution to all wells.

-

Initiate the binding reaction by adding an equal volume (e.g., 5 µL) of the Aster-A protein solution to all wells except for the "no protein" control wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

The competition binding data is typically fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki or Kd value using the Cheng-Prusoff equation.

-

Western Blot Assay for PROTAC-Mediated Degradation

This protocol outlines the general steps to assess the degradation of a target protein in cells treated with a PROTAC.[7][8][9]

1. Materials and Reagents:

-

Cell line expressing Aster-A (e.g., HEK293T cells)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Primary antibody against Aster-A

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Imaging system for chemiluminescence detection

2. Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or vehicle control for a specific duration (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare the samples for SDS-PAGE.

-

Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against Aster-A and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the Aster-A band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Conclusion

This compound (NGF3) has been identified as a promising tool for the targeted degradation of the sterol transport protein Aster-A. This technical guide has summarized the available data on its binding affinity and provided a framework for understanding its selectivity and mechanism of action. The detailed experimental protocols offer a practical resource for researchers aiming to characterize this and other PROTAC molecules. Further investigation into the selectivity and in vivo efficacy of Aster-A degrader-1 will be crucial for its development as a chemical probe and potential therapeutic agent.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Fluorescent probes and degraders of the sterol transport protein Aster-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The nonvesicular sterol transporter Aster-C plays a minor role in whole body cholesterol balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The nonvesicular sterol transporter Aster-C plays a minor role in whole body cholesterol balance [frontiersin.org]

- 6. Search [escholarship.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC Aster-A Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC Aster-A degrader-1, also known as compound NGF3, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the sterol transport protein Aster-A.[1][2] Aster-A is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in nonvesicular cholesterol transport from the plasma membrane to the ER. By hijacking the cell's ubiquitin-proteasome system, Aster-A degrader-1 provides a powerful tool to study the physiological and pathological roles of Aster-A by acutely depleting its cellular levels. This document provides detailed protocols for the application of this compound in a cell culture setting.

This compound is comprised of a ligand that binds to the Aster-A protein, a linker, and a ligand for an E3 ubiquitin ligase.[1][2] The specific E3 ligase ligand incorporated into Aster-A degrader-1 is pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The formation of a ternary complex between Aster-A, the degrader, and the E3 ligase leads to the ubiquitination of Aster-A, marking it for degradation by the proteasome.[1] Notably, due to the intrinsic fluorescent properties of its pomalidomide component, this compound can also be utilized as a fluorescent probe to monitor Aster-A in cells.[1]

Mechanism of Action

The mechanism of action for this compound follows the general principle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for PROTAC Aster-A Degrader-1 (NGF3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC Aster-A degrader-1, also known as compound NGF3, is a novel proteolysis-targeting chimera designed for the targeted degradation of the sterol transport protein Aster-A.[1][2] This heterobifunctional molecule is comprised of a ligand that binds to Aster-A, a linker, and a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By inducing the proximity of Aster-A to the CRBN E3 ligase, Aster-A degrader-1 facilitates the ubiquitination and subsequent proteasomal degradation of the Aster-A protein. Notably, the pomalidomide (B1683931) component of Aster-A degrader-1 imparts intrinsic fluorescent properties to the molecule, allowing for its use as a fluorescent probe to monitor cellular uptake and localization.[1][2]

These application notes provide an overview of the mechanism of action and detailed protocols for the experimental application of this compound.

Mechanism of Action

This compound operates through the ubiquitin-proteasome system (UPS). The degrader molecule simultaneously binds to the Aster-A protein and the CRBN E3 ligase, forming a ternary complex. This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the Aster-A protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged Aster-A protein. The PROTAC molecule is then released and can catalytically induce the degradation of additional Aster-A protein molecules.

Quantitative Data Summary

Specific quantitative data for DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for this compound (NGF3) are not yet publicly available in the reviewed literature. Researchers will need to determine these parameters empirically for their specific cell lines and experimental conditions.

| Parameter | Value | Cell Line | Treatment Time | Reference |

| DC50 | To be determined | e.g., HeLa, HEK293 | e.g., 24 hours | N/A |

| Dmax | To be determined | e.g., HeLa, HEK293 | e.g., 24 hours | N/A |

Experimental Protocols

The following are detailed, generalized protocols for the characterization of this compound. These should be optimized for specific experimental systems.

Protocol 1: Assessment of Aster-A Protein Degradation by Western Blot

This protocol outlines the steps to determine the extent of Aster-A protein degradation in cultured cells following treatment with Aster-A degrader-1.

Materials:

-

This compound (NGF3)

-

Cell line expressing Aster-A (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Aster-A

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

-

PROTAC Treatment:

-

Prepare a stock solution of Aster-A degrader-1 in DMSO.

-

Prepare serial dilutions of the degrader in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

-

Include a vehicle-only control (DMSO).

-

Remove the medium from the cells and add the medium containing the degrader or vehicle.

-

Incubate for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Aster-A antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate with the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities for Aster-A and the loading control using densitometry software.

-

Normalize the Aster-A signal to the loading control.

-

Calculate the percentage of Aster-A degradation relative to the vehicle control.

-

Plot the percentage of remaining protein against the degrader concentration to determine DC50 and Dmax values.

-

Protocol 2: Fluorescence Microscopy for Cellular Uptake and Localization

This protocol utilizes the intrinsic fluorescence of the pomalidomide moiety in Aster-A degrader-1 to visualize its uptake and subcellular distribution.

Materials:

-

This compound (NGF3)

-

Cell line of interest

-

Glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

DMSO

-

Hoechst 33342 or DAPI (for nuclear staining)

-

Paraformaldehyde (PFA) for fixation (optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., for DAPI and the pomalidomide fluorophore - excitation ~405 nm, emission ~520 nm, to be optimized)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Degrader Treatment:

-

Treat cells with the desired concentration of Aster-A degrader-1 in complete medium. Include a vehicle-only control.

-

Incubate for the desired time period (e.g., 4 hours).

-

-

Live-Cell Imaging:

-

During the last 15-30 minutes of incubation, add Hoechst 33342 to the medium to stain the nuclei.

-

Wash the cells gently with pre-warmed PBS or imaging medium.

-

Acquire images using a fluorescence microscope. Capture images in the DAPI channel and the channel appropriate for the degrader's fluorescence.

-

-

Fixed-Cell Imaging (Optional):

-

After treatment, wash cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain nuclei with DAPI or Hoechst 33342.

-

Mount the coverslips using an appropriate mounting medium.

-

Acquire images as described for live-cell imaging.

-

-

Image Analysis:

-

Analyze the images to determine the subcellular localization of the degrader's fluorescence signal.

-

Quantify the fluorescence intensity per cell if desired.

-

Disclaimer

The experimental protocols provided are intended as a general guide. It is essential for researchers to optimize these protocols for their specific cell lines, reagents, and instrumentation. The performance of this compound may vary between different biological systems. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Western Blot Analysis of Aster-A Degradation

These application notes provide a detailed protocol for studying the degradation of Aster-A (also known as GRAMD1A), an endoplasmic reticulum (ER)-resident protein crucial for non-vesicular cholesterol transport from the plasma membrane to the ER.[1][2][3] The provided protocol is designed for researchers, scientists, and drug development professionals interested in the regulation of cholesterol homeostasis and protein degradation pathways.

Introduction

Aster-A is an integral ER membrane protein that plays a key role in cellular cholesterol trafficking.[1][4] It acts as a cholesterol sensor and transporter at ER-plasma membrane contact sites.[5] The regulation of Aster-A stability is likely a critical aspect of maintaining cellular cholesterol balance. As an ER-resident protein, Aster-A is a potential substrate for the ER-associated degradation (ERAD) pathway, a quality control system that removes misfolded or regulated proteins from the ER for ubiquitination and subsequent degradation by the proteasome.[2][6] While the specific E3 ubiquitin ligases targeting Aster-A for degradation are yet to be fully identified, it is hypothesized that its degradation is a regulated process, potentially influenced by cellular cholesterol levels.

This protocol outlines a method to investigate the degradation rate of Aster-A in cultured mammalian cells using a cycloheximide (B1669411) (CHX) chase assay followed by quantitative Western blotting.[1][7][8] CHX is a protein synthesis inhibitor; by blocking the production of new proteins, the degradation of existing proteins can be monitored over time.

Experimental Protocols

Cycloheximide Chase Assay to Monitor Aster-A Degradation

This protocol is designed to determine the half-life of Aster-A under varying cellular cholesterol conditions.

Materials:

-

Mammalian cell line expressing Aster-A (e.g., HeLa, HEK293T, or a cell line relevant to the user's research)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[7]

-

Cholesterol-depleted serum or lipoprotein-deficient serum (LPDS)

-

Water-soluble cholesterol (e.g., cholesterol-cyclodextrin complex)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against Aster-A (e.g., anti-GRAMD1A/Aster-A antibody)

-

Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin, or anti-Calnexin for ER fraction)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

To investigate the effect of cholesterol on Aster-A stability, precondition the cells for 18-24 hours in one of the following media:

-

Control: Standard complete medium.

-

Cholesterol Depletion: Medium supplemented with lipoprotein-deficient serum.

-

Cholesterol Overload: Medium supplemented with a water-soluble cholesterol complex (e.g., 50 µM).

-

-

-

Cycloheximide Treatment:

-

To each well, add cycloheximide to a final concentration of 50-100 µg/mL.[7] This marks the 0-hour time point.

-

Incubate the cells at 37°C and 5% CO2.

-

-

Time-Course Cell Lysis:

-

Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8, and 12 hours).

-

For each time point, wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the well with an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Quantitative Western Blot Protocol for Aster-A

Procedure:

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Aster-A (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Data Analysis:

-

Apply ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.[9]

-

Quantify the band intensities for Aster-A and the loading control using image analysis software (e.g., ImageJ).[1]

-

Normalize the Aster-A band intensity to the corresponding loading control for each time point.

-

Plot the normalized Aster-A protein levels against time to determine the degradation rate and half-life.

-

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison of Aster-A degradation under different cholesterol conditions.

| Treatment Condition | Time (hours) | Normalized Aster-A Protein Level (Arbitrary Units) |

| Control | 0 | 1.00 |

| 2 | 0.85 | |

| 4 | 0.65 | |

| 8 | 0.40 | |

| 12 | 0.20 | |

| Cholesterol Depletion | 0 | 1.00 |

| 2 | 0.95 | |

| 4 | 0.90 | |

| 8 | 0.82 | |

| 12 | 0.75 | |

| Cholesterol Overload | 0 | 1.00 |

| 2 | 0.60 | |

| 4 | 0.35 | |

| 8 | 0.10 | |

| 12 | < 0.05 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothetical ERAD pathway for cholesterol-induced Aster-A degradation.

Caption: Experimental workflow for analyzing Aster-A degradation.

References

- 1. Cycloheximide chase - Wikipedia [en.wikipedia.org]